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Compound of Interest

Compound Name: MS012

Cat. No.: B609339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to MS012: A Selective GLP Inhibitor
MS012 is a potent and selective small molecule inhibitor of G9a-like Protein (GLP), also known

as Euchromatic histone-lysine N-methyltransferase 1 (EHMT1).[1] GLP is a protein lysine

methyltransferase that, in a heterodimeric complex with the closely related protein G9a, is

responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and

H3K9me2). This histone modification is a key epigenetic mark associated with transcriptional

repression.

The high degree of homology between GLP and G9a has made the development of selective

inhibitors challenging. MS012, however, exhibits remarkable selectivity for GLP over G9a and

other methyltransferases, making it a valuable chemical probe to dissect the specific biological

functions of GLP.[2] The inhibition of GLP by MS012 leads to a reduction in global H3K9me2

levels, which can subsequently alter gene expression. Due to the role of GLP in various cellular

processes, MS012 is a useful tool for research in areas such as oncology, inflammatory

diseases, and neuroregenerative disorders.[1]
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Property Value Reference

Target
G9a-like Protein (GLP) /

EHMT1
[1]

Mechanism of Action Selective Inhibitor [1]

IC50 for GLP 7 nM [1]

Selectivity >140-fold for GLP over G9a [2]

CAS Number 2089617-83-2

Molecular Formula C22H35N5O2

Molecular Weight 401.55 g/mol

Solubility DMSO: 2 mg/mL (warmed)

Appearance White to beige powder

Storage 2-8°C

Experimental Protocols
Protocol 1: In-Cell Western Blot Analysis of H3K9
Dimethylation Following MS012 Treatment
This protocol describes how to treat cultured cells with MS012 and subsequently perform a

Western blot to detect changes in the levels of dimethylated histone H3 at lysine 9 (H3K9me2),

a direct downstream target of GLP activity.

Materials:

MS012 (powder form)

Dimethyl sulfoxide (DMSO)

Cell culture medium and supplements

Cultured cells of interest (e.g., MDA-MB-231, K562)[3]
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Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer (4x)

Precast polyacrylamide gels (e.g., 4-20%)

SDS-PAGE running buffer

Protein transfer buffer

PVDF membrane (0.22 µm pore size is recommended for histones)

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-H3K9me2 antibody

Rabbit anti-Total Histone H3 antibody (as a loading control)

HRP-conjugated anti-rabbit secondary antibody

Enhanced chemiluminescence (ECL) substrate

Western blot imaging system

Procedure:

Preparation of MS012 Stock Solution:

Dissolve MS012 powder in DMSO to create a stock solution (e.g., 10 mM). Briefly warm if

necessary to ensure complete dissolution.

Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw

cycles.
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Cell Treatment:

Seed cells in appropriate culture plates and allow them to adhere and reach the desired

confluency (typically 70-80%).

Prepare serial dilutions of MS012 in fresh cell culture medium from the stock solution to

achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a DMSO-only

vehicle control.

Remove the old medium from the cells and replace it with the medium containing the

different concentrations of MS012 or the vehicle control.

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

Protein Lysate Preparation:

After treatment, wash the cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors

directly to the plate.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay according

to the manufacturer's instructions.

Sample Preparation for SDS-PAGE:

Based on the protein concentrations, dilute the lysates to the same concentration with

RIPA buffer.
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Mix a calculated volume of each lysate with Laemmli sample buffer to a final 1x

concentration (e.g., 15 µL of lysate + 5 µL of 4x Laemmli buffer for a total of 20 µL).

Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Protein Transfer:

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.

Include a molecular weight marker.

Run the gel according to the manufacturer's recommendations.

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer

system. For low molecular weight proteins like histones, a wet transfer overnight at a low

voltage or for 1-2 hours at a higher voltage is often recommended.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the primary antibody against H3K9me2, diluted in blocking

buffer, overnight at 4°C with gentle agitation.

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline

with 0.1% Tween-20).

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking

buffer, for 1 hour at room temperature.

Wash the membrane three times for 10-15 minutes each with TBST.

Detection:

Prepare the ECL substrate according to the manufacturer's instructions.

Incubate the membrane with the ECL substrate for the recommended time.
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Capture the chemiluminescent signal using an imaging system.

Stripping and Re-probing (Optional):

To confirm equal loading, the membrane can be stripped and re-probed with an antibody

against total histone H3.

Data Analysis:

Quantify the band intensities using image analysis software.

Normalize the H3K9me2 signal to the total histone H3 signal for each sample.

Compare the normalized H3K9me2 levels in MS012-treated samples to the vehicle control

to determine the dose-dependent effect of the inhibitor.
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Caption: Mechanism of MS012 action on the GLP signaling pathway.
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Western Blot Workflow for MS012 Treatment

1. Cell Culture & Treatment
(with MS012 and Vehicle)

2. Cell Lysis & Protein Extraction

3. Protein Quantification
(BCA Assay)

4. SDS-PAGE
(Protein Separation by Size)

5. Protein Transfer
(to PVDF Membrane)

6. Immunoblotting
- Blocking

- Primary Ab (anti-H3K9me2)
- Secondary Ab

7. Detection
(ECL Substrate)

8. Data Analysis
(Quantify Band Intensity)

Click to download full resolution via product page

Caption: Experimental workflow for Western blot analysis of MS012 effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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